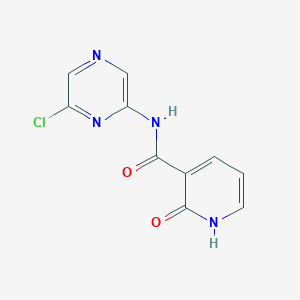![molecular formula C12H17ClN2O B6632292 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that has been used in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various cellular signaling pathways. For instance, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. Additionally, the compound has been shown to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce inflammation. In vivo studies have shown that the compound can reduce tumor growth, improve glucose metabolism, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide in lab experiments is its potent pharmacological activity. The compound has been shown to exhibit significant anti-inflammatory, antitumor, and antioxidant activities, making it a valuable tool for studying various diseases. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can induce liver toxicity and renal toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide. One of the areas of interest is the development of novel derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential therapeutic applications in various diseases. Finally, more studies are needed to investigate the potential toxic effects of the compound and to determine the optimal dosage for therapeutic use.
Conclusion
In conclusion, 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide is a synthetic compound that has gained significant attention in scientific research. It has been shown to exhibit potent pharmacological activity, making it a valuable tool for studying various diseases. However, further studies are needed to fully understand its mechanism of action and to determine its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide involves the reaction of 4-chloro-2-methylbenzylamine with N,N-dimethylacetyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide has been extensively used in scientific research due to its pharmacological properties. It has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9-6-11(13)5-4-10(9)7-14-8-12(16)15(2)3/h4-6,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYLEQZRNBOHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Methyl-2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]ethanone](/img/structure/B6632225.png)

![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)


![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)
![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)


